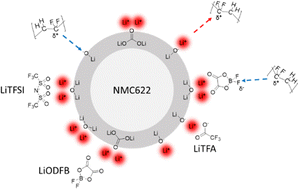Electrochemical investigation of fluorine-containing Li-salts as slurry cathode additives for tunable rheology in super high solid content NMP slurries†
Energy Advances Pub Date: 2023-11-02 DOI: 10.1039/D3YA00246B
Abstract
Slurries with high solid contents are attractive because they can minimize usage and recycling of toxic and expensive organic solvents, but have been, so far, very challenging to realize due to their high viscosities, strong slurry gelation and poor coating results. Herein, we demonstrate the application of well-known Li electrolyte salts, namely LiTFA, LiTFSI or LiODFB, as slurry additives, which allow the achievement of an outstanding high solid content of 75.5 wt% for a NMC622-NMP slurry. These kinds of additives are chosen in order to neutralize and chemically complex the NMC622 basic surface and because of their well-known interaction within a battery system when used as electrolyte salts or additives. The investigation shows how high solid content induced slurry gelation can be tuned and controlled depending on the type of the additive and on its affinity towards the NMC622 surface. LiTFA shows the best slurry gelation controlling capabilities and LiTFSI has enhanced long-term capacity retention among the additives, rivalling the best performing reference electrode. EIS performed on fatigued cathodes after 1000 cycles shows how the contact impedance between the electrode composite and the Al current collector rises when Li-salts are used in comparison to the reference. Post-mortem SEM images show cathodic delamination for the additive-containing electrodes. Incremental capacity curves and post-mortem EDX investigations suggest Li plating on graphite anodes as a supplementary cell degradation mechanism when additives are employed.


Recommended Literature
- [1] Study of a magnetic-cooling material Gd(OH)CO3†
- [2] Packing density of HS(CH2)nCOOH self-assembled monolayers†
- [3] Solvent screening for a hard-to-dissolve molecular crystal
- [4] pH switchable and fluorescent ratiometric squarylium indocyanine dyes as extremely alkaline solution sensors†
- [5] The natural occurrence of allomucic (allaric) acid: a contribution to the assignment of structure of an insecticidal exotoxin from Bacillus thuringiensis Berliner
- [6] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
- [7] Electrochemical N2 fixation to NH3 under ambient conditions: porous LiFe5O8 nanoparticle–reduced graphene oxide as a highly efficient and selective catalyst†
- [8] Reply to Comment on “Multimodal coupling of optical transitions and plasmonic oscillations in rhodamine B modified gold nanoparticles” by I. Blakey†
- [9] Pharmacokinetics of Agelastatin A in the central nervous system
- [10] Computational identification of natural product inhibitors against EGFR double mutant (T790M/L858R) by integrating ADMET, machine learning, molecular docking and a dynamics approach†

Journal Name:Energy Advances
Research Products
-
CAS no.: 119584-73-5
-
CAS no.: 16742-48-6
-
CAS no.: 14419-78-4









